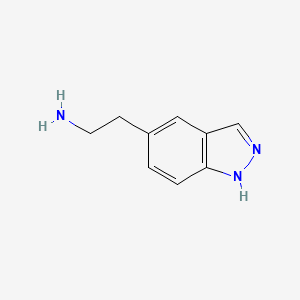

2-(1H-indazol-5-yl)ethanamine

Description

Historical Context and Significance of Indazole Heterocycles

First described by the scientist Emil Fischer, indazole is a nitrogen-containing heterocyclic compound that exists in two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable. bldpharm.comvulcanchem.com While rarely found in nature, with only a few natural products like nigellicine, nigeglanine, and nigellidine (B12853491) identified, synthetic indazole derivatives have garnered immense interest over the past few decades due to their broad spectrum of pharmacological activities. smolecule.com

The significance of the indazole scaffold in medicinal chemistry is underscored by its presence in several FDA-approved drugs. These compounds have demonstrated efficacy in treating a wide array of conditions, highlighting the versatility of the indazole nucleus. smolecule.comapolloscientific.co.uk The structural rigidity of the bicyclic system, combined with its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it an ideal framework for designing molecules that can bind to diverse biological targets with high affinity and selectivity. apolloscientific.co.uk

The indazole ring is considered a bioisostere of other important aromatic systems like indole (B1671886) and phenol (B47542). This means it can often replace these groups in a drug molecule to improve properties such as metabolic stability and lipophilicity, without losing the key interactions required for biological activity. tdcommons.org This bioisosteric relationship has been a key strategy in the development of many successful indazole-containing drugs. tdcommons.org

Relevance of the 2-(1H-Indazol-5-yl)ethanamine Motif in Contemporary Chemical Biology

The 2-(1H-indazol-5-yl)ethanamine motif, which features an ethanamine side chain at the 5-position of the indazole ring, is a key structural element in the design of various bioactive compounds. While detailed research focusing exclusively on the parent compound is limited in publicly accessible literature, the significance of this structural motif can be inferred from the biological activity of its derivatives. The ethanamine side chain provides a basic nitrogen atom, which can be crucial for forming salt bridges or hydrogen bonds with biological targets like enzymes and receptors.

A prominent example highlighting the importance of the related 1H-indazol-5-ylamino core is the drug Belumosudil. Belumosudil, with the chemical name 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl) acetamide, is a kinase inhibitor approved for the treatment of chronic graft-versus-host disease. tdcommons.orgtdcommons.org The 1H-indazol-5-ylamino moiety in Belumosudil is critical for its mechanism of action, demonstrating the value of this substitution pattern in targeting specific protein kinases.

Furthermore, research into analogs of psychoactive tryptamines has explored the replacement of the indole ring with an indazole scaffold. For instance, the direct 1H-indazole analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a compound structurally related to 2-(1H-indazol-5-yl)ethanamine, has been synthesized and evaluated for its activity at serotonin (B10506) receptors. austinpublishinggroup.com These studies are crucial for understanding the structure-activity relationships (SAR) of this class of compounds and for developing new tools to probe the function of serotonin receptors.

The table below summarizes the biological targets and potential applications of compounds containing the 1H-indazol-5-yl ethanamine or a closely related motif.

| Compound Type | Biological Target(s) | Potential Application |

| Indazole-based Kinase Inhibitors (e.g., Belumosudil) | Protein Kinases (e.g., ROCK2) | Chronic Graft-versus-Host Disease, Cancer Therapy |

| Indazole Analogs of Tryptamines (e.g., analog of 5-MeO-DMT) | Serotonin Receptors (5-HT2A/2B/2C) | Neuroscience Research, Potential Therapeutics for CNS Disorders |

| N-substituted 1-(1H-indazol-5-yl)ethylamine derivatives | Ion Channels | Treatment of various channelopathies |

This table is generated based on data from derivatives and analogs to illustrate the relevance of the core motif.

Research Trajectories for Indazole-Containing Compounds

The research trajectories for indazole-containing compounds are diverse and continue to expand. A major focus remains on the development of kinase inhibitors for oncology. googleapis.com The ability of the indazole scaffold to act as a "hinge-binder" in the ATP-binding pocket of kinases makes it a highly attractive starting point for the design of new anticancer agents. tdcommons.org Researchers are exploring various substitutions on the indazole ring to enhance potency and selectivity against specific kinase targets.

Another significant area of research is in the field of neuroscience. Derivatives of indazole, including those with an ethanamine side chain, are being investigated as ligands for various receptors in the central nervous system, such as serotonin and dopamine (B1211576) receptors. austinpublishinggroup.com For example, the synthesis of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists has been reported, indicating an interest in developing indazole-based compounds for conditions where this receptor is implicated. biosynth.com

The synthetic accessibility of the indazole core allows for the creation of large and diverse chemical libraries for high-throughput screening. apolloscientific.co.uk Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions, have made it easier to functionalize the indazole ring at various positions, enabling the systematic exploration of structure-activity relationships. vulcanchem.com Future research will likely focus on leveraging these synthetic advancements and computational modeling to design novel indazole derivatives with optimized pharmacological profiles for a wide range of diseases, from cancer to neurodegenerative disorders. apolloscientific.co.ukmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3-4,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZXUCGXEMALSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCN)C=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Indazol 5 Yl Ethanamine and Its Analogues

Strategies for the Construction of the Indazole Ring System

The formation of the indazole ring, a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can be achieved through various synthetic routes. chemicalbook.com These methods often involve the formation of the crucial N-N bond and subsequent cyclization.

1,3-Dipolar Cycloaddition Reactions

One of the powerful methods for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition. nih.gov In the context of indazole synthesis, this typically involves the reaction of an aryne with a diazo compound. nih.govorganic-chemistry.org Arynes, highly reactive intermediates, can be generated from precursors like o-(trimethylsilyl)phenyl triflates under mild, fluoride-promoted conditions. nih.gov This approach offers a direct and efficient pathway to a variety of substituted indazoles. google.comorganic-chemistry.org

For instance, the [3+2] cycloaddition of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) at room temperature provides a versatile route to substituted indazoles in good to excellent yields. organic-chemistry.org Similarly, the reaction of arynes with N-tosylhydrazones, which generate diazo compounds in situ, also affords 3-substituted indazoles. organic-chemistry.org Another variation involves the reaction of arynes with nitrile imines, generated in situ, to produce N(1)-C(3) disubstituted indazoles rapidly and in good yields. acs.org

A notable application of this strategy is the reaction between α-substituted α-diazomethylphosphonates and arynes, which efficiently yields 3-alkyl/aryl-1H-indazoles. organic-chemistry.org Furthermore, the 1,3-dipolar cycloaddition of arynes with 3-diazoindolin-2-ones has been developed to synthesize spiro[indazole-3,3′-indolin]-2′-ones. researchgate.net

| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Diazo compounds | o-(trimethylsilyl)aryl triflates | CsF or TBAF | Substituted indazoles | organic-chemistry.org |

| N-tosylhydrazones | Arynes | Mild conditions | 3-substituted indazoles | organic-chemistry.org |

| α-substituted α-diazomethylphosphonates | Arynes | Simple reaction conditions | 3-alkyl/aryl-1H-indazoles | organic-chemistry.org |

| Nitrile imines (in situ) | Arynes | CsF/18-crown-6 | N(1)-C(3) disubstituted indazoles | acs.org |

| 3-diazoindolin-2-ones | Arynes | Mild conditions | spiro[indazole-3,3′-indolin]-2′-ones | researchgate.net |

Condensation Reactions in Indazole Synthesis

Condensation reactions represent a classical and widely used approach for the synthesis of the indazole core. chemicalbook.comheteroletters.org These reactions typically involve the condensation of a hydrazine (B178648) derivative with a suitably substituted aromatic carbonyl compound, followed by intramolecular cyclization. heteroletters.orgbibliomed.org

A common strategy involves the reaction of o-halobenzaldehydes or ketones with hydrazine under heating to yield 1H-indazoles. chemicalbook.com For example, o-fluorobenzaldehyde can be reacted with O-methyl hydroxylamine (B1172632) hydrochloride and potassium carbonate, followed by cyclization of the resulting oxime intermediate with excess hydrazine to give high yields of the indazole product. chemicalbook.com The reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) also leads to the formation of 3-aminoindazole. chemicalbook.com

Microwave-assisted synthesis has been employed to accelerate the condensation of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes, leading to indazoles in a cleaner and more efficient manner. heteroletters.org Another approach utilizes silica-supported polyphosphoric acid (PPA-SiO2) as a reusable catalyst for the condensation of substituted 2-hydroxybenzaldehydes or acetophenones with hydrazine hydrate or phenylhydrazine, resulting in good yields of indazoles. bibliomed.org

The condensation of 3-amino-1H-indazole with various carbonyl compounds is a frequent method to access fused pyrimido[1,2-b]indazole scaffolds. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| o-Halobenzaldehyde/ketone | Hydrazine | Heating | 1H-Indazoles | chemicalbook.com |

| Substituted salicylaldehydes | Phenyl hydrazine derivatives | Microwave irradiation | Indazoles | heteroletters.org |

| Substituted 2-hydroxybenzaldehydes/acetophenones | Hydrazine hydrate/phenylhydrazine | PPA-SiO2 | Substituted indazoles | bibliomed.org |

| 3-Amino-1H-indazole | Carbonyl compounds | - | Pyrimido[1,2-b]indazoles | rsc.org |

Oxidative Cyclization Approaches

Oxidative cyclization provides a modern and efficient route to indazoles, often involving the formation of an N-N bond from precursor amines. A notable method involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.orgacs.org This strategy allows for the selective synthesis of all three tautomeric forms of indazoles: 1H-, 2H-, and 3H-indazoles. organic-chemistry.orgacs.org

The reaction is typically carried out using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as ammonium (B1175870) molybdate. acs.orgthieme-connect.com The proposed mechanism involves the oxidation of the aniline (B41778) nitrogen to a nitroso intermediate, followed by nucleophilic attack of the benzylic nitrogen and subsequent cyclization and dehydration. acs.orgthieme-connect.com This method is tolerant of various functional groups, though electron-withdrawing groups can sometimes lead to lower yields. organic-chemistry.org

Another oxidative approach involves the copper(II)-salt-promoted cyclization of an arene bearing both an alkyne and a triazene (B1217601) functionality to synthesize 2H-indazoles. rsc.org

| Starting Material | Reagents | Product Type | Key Features | Reference |

| 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | 1H-, 2H-, and 3H-Indazoles | Access to all three tautomers | organic-chemistry.orgacs.org |

| Arene with alkyne and triazene | Cu(II) salt | 2H-Indazoles | Orthogonal to Ag(I)-catalyzed indole (B1671886) synthesis | rsc.org |

Palladium-Catalyzed and Copper-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and the construction of the indazole ring is no exception. Both palladium and copper catalysts are frequently employed to facilitate the key bond-forming steps.

Palladium-Catalyzed Reactions:

Palladium catalysis is often used for intramolecular amination reactions to form the indazole ring. organic-chemistry.org For example, the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a versatile method for synthesizing 2-aryl-2H-indazoles. organic-chemistry.org This reaction tolerates a wide range of substituents on the aromatic rings. organic-chemistry.org Similarly, the cyclization of arylhydrazones of 2-bromoaldehydes and 2-bromoacetophenones can be achieved using a palladium catalyst with a suitable phosphine (B1218219) ligand to yield 1-aryl-1H-indazoles. acs.org

The direct C3 arylation of 1H-indazoles, which has been a synthetic challenge, can be achieved using a palladium catalyst in water, providing a mild and efficient route to C3-arylated indazoles. mdpi.com The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, has also been utilized to synthesize a series of 3-aryl-1H-indazoles and N-methyl-3-arylindazoles from 3-iodoindazole and various arylboronic acids. mdpi.comrsc.org

Copper-Catalyzed Reactions:

Copper catalysts are also highly effective in indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, provides a straightforward route to 2H-indazoles. organic-chemistry.orgacs.orgorganic-chemistry.org This method is notable for its operational simplicity and broad substrate scope. acs.orgorganic-chemistry.org

Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters or N'-arylbenzohydrazides leads to substituted 3-aminoindazoles through a cascade process. organic-chemistry.org Furthermore, a copper-catalyzed intramolecular cyclization of alkynylazobenzenes has been reported for the synthesis of indazoles. thieme-connect.com Another copper-catalyzed method involves the reaction of 2-formylboronic acids with diazodicarboxylates, followed by acid or base-induced ring closure to form indazole derivatives. researchgate.net

| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

| Palladium | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | organic-chemistry.org |

| Palladium | Intramolecular Amination | Arylhydrazones of 2-bromoaldehydes/acetophenones | 1-Aryl-1H-indazoles | acs.org |

| Palladium | Direct C-H Arylation | 1H-Indazole and aryl iodides | C3-Arylated 1H-indazoles | mdpi.com |

| Palladium | Suzuki-Miyaura Coupling | 3-Iodoindazole and arylboronic acids | 3-Aryl-1H-indazoles | mdpi.comrsc.org |

| Copper | One-pot, Three-component | 2-Bromobenzaldehydes, primary amines, sodium azide | 2H-Indazoles | organic-chemistry.orgacs.orgorganic-chemistry.org |

| Copper | Cascade Coupling-Condensation | 2-Halobenzonitriles, hydrazine derivatives | 3-Aminoindazoles | organic-chemistry.org |

| Copper | Intramolecular Cyclization | Alkynylazobenzenes | Indazoles | thieme-connect.com |

| Copper | C-N Coupling/Ring Closure | 2-Formylboronic acids, diazodicarboxylates | Indazole derivatives | researchgate.net |

Electrochemical Synthetic Methods

Electrochemical synthesis is emerging as a green and sustainable alternative to traditional chemical methods. rsc.org For indazole synthesis, electrochemical methods offer transition-metal-free conditions and operational simplicity. rsc.orgrsc.org

One such method describes the electrochemical intramolecular N(sp²)–H/N(sp³)–H coupling for the synthesis of 1H-indazoles at room temperature, using ammonia (B1221849) as the nitrogen source. rsc.org Another electrochemical approach involves the radical Csp²–H/N–H cyclization of arylhydrazones to produce 1H-indazole derivatives. rsc.org

Furthermore, the selective electrochemical synthesis of 1H-indazole N-oxides has been reported, with the outcome being dependent on the cathode material used. nih.gov These N-oxides can then be subjected to further C-H functionalization, expanding the diversity of accessible indazole derivatives. nih.gov An electrochemical oxo-amination of 2H-indazoles has also been developed for the synthesis of both symmetrical and unsymmetrical indazolylindazolones. nih.gov

| Method | Starting Material | Key Features | Product | Reference |

| Intramolecular N(sp²)–H/N(sp³)–H coupling | Aryl precursors | Transition-metal-free, uses NH3 | 1H-Indazoles | rsc.org |

| Radical Csp²–H/N–H cyclization | Arylhydrazones | Operationally simple, inexpensive electrodes | 1H-Indazoles | rsc.org |

| Selective N-oxidation | 1H-Indazoles | Cathode material determines outcome | 1H-Indazole N-oxides | nih.gov |

| Oxo-amination | 2H-Indazoles | Supporting-electrolyte free | Indazolylindazolones | nih.gov |

Direct Synthesis of 2-(1H-Indazol-5-yl)ethanamine

While the above sections focus on the construction of the core indazole ring, the direct synthesis of 2-(1H-indazol-5-yl)ethanamine or its immediate precursors is also of great importance.

One synthetic route starts from 5-aminoindazole, which can be treated with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to give an acetylated intermediate. nih.gov This intermediate can then undergo a Biginelli cyclization with an appropriate aldehyde and urea (B33335) to build a more complex scaffold, which can subsequently be modified to introduce the ethanamine side chain. nih.gov

Another approach involves the functionalization of a pre-formed indazole. For example, 5-cyanoindazole can be synthesized and then subjected to reduction of the nitrile group to an aminomethyl group. researchgate.net Further elaboration could then lead to the desired ethanamine side chain.

A more direct approach could involve the Sonogashira coupling of trimethylsilylacetylene (B32187) with 2-fluoro-5-iodobenzonitrile (B128481). austinpublishinggroup.com The resulting alkyne can be deprotected and then subjected to a cycloaddition reaction, followed by treatment with hydrazine to form the 5-substituted indazole. The ethynyl (B1212043) group could then be reduced and converted to the ethanamine moiety.

It is worth noting that while specific, detailed procedures for the direct synthesis of 2-(1H-indazol-5-yl)ethanamine are not extensively documented in the provided search results, the synthesis of closely related analogues such as 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine and 2-(5-methyl-1H-indazol-3-yl)ethanamine has been reported, suggesting that similar strategies could be adapted. austinpublishinggroup.comvulcanchem.com

Primary Synthetic Routes to the Core Structure

The construction of the indazole ring system is the cornerstone of synthesizing 2-(1H-indazol-5-yl)ethanamine. Several classical and modern synthetic methods are utilized, often tailored to accommodate the desired substitution pattern.

One prominent route involves the cyclization of appropriately substituted o-toluidine (B26562) derivatives. For instance, the diazotization of a 2-methylaniline, followed by an intramolecular cyclization, can yield the 1H-indazole core. This method is adaptable for producing various substituted indazoles by starting with a substituted 2-methylaniline.

Another widely used strategy begins with ortho-substituted benzonitriles. A key example is the reaction of a compound like 2-fluoro-5-iodobenzonitrile with hydrazine. austinpublishinggroup.com In this approach, the hydrazine displaces the fluorine atom and subsequently cyclizes with the nitrile group to form the pyrazole ring of the indazole system. The resulting 5-iodo-1H-indazole can then be further functionalized.

Palladium-catalyzed reactions have also emerged as powerful tools for indazole synthesis. These methods often involve an intramolecular C-N bond formation. For example, the intramolecular amination of aryl halides using palladium catalysts provides a versatile route to a variety of substituted indazoles. austinpublishinggroup.com

Preparation of Key Intermediates

The success of the primary synthetic routes hinges on the availability of key intermediates. For the synthesis of 2-(1H-indazol-5-yl)ethanamine, intermediates must contain precursors to the ethanamine side chain at the 5-position or a functional group at that position which can be converted into it.

A common and crucial intermediate is 5-nitro-1H-indazole . This compound can be synthesized and then the nitro group can be reduced to an amino group (5-aminoindazole), which serves as a handle for further modifications. nih.gov

Another vital intermediate is 2-fluoro-5-iodobenzonitrile . This compound is particularly useful for syntheses that build the indazole ring via cyclization with hydrazine. austinpublishinggroup.com The iodine atom at the 5-position is a versatile functional group that can participate in various cross-coupling reactions, such as the Sonogashira coupling, to introduce carbon-based side chains which can then be elaborated into the ethanamine moiety. austinpublishinggroup.com

The general process for converting a functional group at the 5-position (like a cyano or nitro group) into the ethanamine side chain involves multiple steps. For example, a 5-cyanoindazole could be reduced to a 5-(aminomethyl)indazole, followed by chain extension. Alternatively, a 5-bromo or 5-iodoindazole can undergo palladium-catalyzed cross-coupling reactions (e.g., Heck or Sonogashira reaction) to install a two-carbon chain, which is then converted to the final ethanamine group.

Synthesis of Substituted 2-(1H-Indazol-5-yl)ethanamine Derivatives

The modification of the parent compound allows for the exploration of structure-activity relationships, leading to derivatives with fine-tuned properties. These modifications can be made to the ethanamine side chain or the indazole core itself.

Modification of the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a versatile point for chemical modification. Standard transformations can be applied to generate a diverse library of analogues.

N-Acylation and N-Sulfonylation: The amine can readily react with electrophiles such as acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. acs.org For example, the amine of a protected indazole can be sulfonylated to introduce various aryl or heteroarylsulfonamide moieties. acs.orgacs.org

N-Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. A common method involves reductive amination with an aldehyde or ketone. Alternatively, direct alkylation with alkyl halides can be performed, sometimes following an initial acylation/amidation step. acs.org For example, deprotonation of a secondary amide with a base followed by reaction with an alkylating agent like ethyl iodide can introduce a second alkyl group on the nitrogen. acs.org

Peptide Coupling: The ethanamine can act as the amine component in standard peptide coupling reactions with carboxylic acids, often mediated by coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form amide bonds. acs.org

Introduction of Substituents on the Indazole Core

Introducing substituents onto the benzene portion of the indazole ring can be achieved either by starting with an already substituted precursor or by direct functionalization of the indazole ring system.

Synthesis from Substituted Precursors: As mentioned in section 2.2.1, using a substituted 2-methylaniline or benzonitrile (B105546) as the starting material is a straightforward way to incorporate substituents onto the final indazole ring.

Electrophilic Substitution: The indazole ring can undergo electrophilic substitution reactions like halogenation or nitration. The position of substitution is directed by the existing groups on the ring. For instance, an electron-donating group at the 5-position may direct bromination or nitration to the 6-position. vulcanchem.com

Palladium-Catalyzed Cross-Coupling: Halogenated indazoles (e.g., bromo- or iodo-indazoles) are excellent substrates for cross-coupling reactions. The Suzuki coupling, which pairs the halo-indazole with a boronic acid or ester, is a powerful method for introducing a wide variety of aryl, heteroaryl, or alkyl groups onto the core. nih.gov For example, a 6-bromo-1H-indazole can be coupled with various boronic acid pinacol (B44631) esters to yield 6-substituted products. nih.gov

Regioselective Synthesis Strategies

A significant challenge in the synthesis of N-substituted indazole derivatives is controlling the regioselectivity of reactions at the N1 and N2 positions of the pyrazole ring. beilstein-journals.org The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. mdpi.com However, reactions like alkylation can often yield a mixture of N1 and N2 isomers.

Several strategies have been developed to achieve regioselectivity:

Reaction Condition Optimization: The choice of base and solvent can heavily influence the N1/N2 product ratio. A systematic study has shown that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) solvent generally favors the formation of the N1-alkylated indazole derivative. beilstein-journals.org This system has demonstrated high N-1 regioselectivity (>99%) for indazoles with C-3 substituents like carboxymethyl or carboxamide. beilstein-journals.org

Steric and Electronic Effects: The substituents on the indazole ring play a crucial role in directing alkylation.

Steric Hindrance: Bulky substituents near the N1 position can sterically hinder attack at this site, leading to a higher proportion of the N2 product.

Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the nucleophilicity of the nitrogen atoms. For example, a nitro or CO₂Me group at the C-7 position has been shown to confer excellent N-2 regioselectivity (≥96%). beilstein-journals.org

Alternative Reagents: Specific reagents can be used to favor one isomer over the other. For instance, the use of trialkyl orthoformates has been reported as a method to achieve regioselective synthesis of 2-alkyl-2H-indazoles, proceeding through a thermodynamically controlled formation of an intermediate followed by an intramolecular rearrangement. connectjournals.com

Pre-functionalization: Incorporating the N-substituent prior to the indazole ring-closure is another effective strategy. Using an N-alkyl or N-arylhydrazine in the cyclization step with an ortho-haloaryl carbonyl compound can directly and regioselectively produce the N1-substituted indazole. beilstein-journals.org

Data Tables

Table 1: Regioselective N-Alkylation of Substituted Indazoles This table summarizes the effect of substituents on the regioselectivity of N-alkylation using sodium hydride in THF, based on findings from referenced studies. beilstein-journals.org

| Indazole Substrate (at position) | Alkylating Agent | N1:N2 Ratio | Reference |

| 3-COMe | Benzyl (B1604629) Bromide | >99 : <1 | beilstein-journals.org |

| 3-tert-Butyl | Benzyl Bromide | >99 : <1 | beilstein-journals.org |

| 4-CO₂Me | Benzyl Bromide | 93 : 7 | beilstein-journals.org |

| 5-CO₂Me | Benzyl Bromide | 88 : 12 | beilstein-journals.org |

| 6-CO₂Me | Benzyl Bromide | 85 : 15 | beilstein-journals.org |

| 7-CO₂Me | Benzyl Bromide | 4 : 96 | beilstein-journals.org |

| 7-NO₂ | Benzyl Bromide | <1 : >99 | beilstein-journals.org |

Table 2: Overview of Synthetic Reactions for Indazole Derivatives

| Reaction Type | Starting Material | Reagents/Conditions | Product Type | Reference |

| Indazole Formation | 2-methylaniline | 1. NaNO₂, Citric Acid, 0-5°C; 2. Reflux | 1H-Indazole | |

| Indazole Formation | 2-fluoro-5-iodobenzonitrile | Hydrazine, Cycloaddition | 5-substituted-1H-indazole | austinpublishinggroup.com |

| Suzuki Coupling | 6-bromo-1H-indazole | Arylboronic acid pinacol ester, Pd(dppf)Cl₂, Cs₂CO₃ | 6-aryl-1H-indazole | nih.gov |

| N-Sulfonylation | Piperidine-4-carboxamide | Arylsulfonyl chloride, DIPEA, DCM | N-sulfonylated piperidine (B6355638) | acs.orgacs.org |

| N-Alkylation (Side Chain) | Secondary Amide | NaOtBu, Ethyl Iodide, 15-crown-5, THF | Tertiary Amide | acs.orgacs.org |

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. It provides information about the chemical environment of magnetically active nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum for 2-(1H-indazol-5-yl)ethanamine would be expected to show distinct signals for the protons on the indazole ring and the ethanamine side chain. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. Protons on the aromatic indazole ring would typically appear in the downfield region (around 7.0-8.5 ppm). The protons of the ethylamine (B1201723) side chain would be found in the upfield region, with the methylene (B1212753) group adjacent to the aromatic ring appearing at a different chemical shift than the methylene group attached to the amine. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms.

Hypothetical ¹H NMR Data Table for 2-(1H-indazol-5-yl)ethanamine (Note: This table is a representation of expected values based on similar structures and is for illustrative purposes only, as experimental data is not available.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-3 | ~8.0 | s | - |

| H-7 | ~7.8 | d | ~8.5 |

| H-4 | ~7.6 | s | - |

| H-6 | ~7.4 | dd | ~8.5, 1.5 |

| -CH₂-Ar | ~3.1 | t | ~7.0 |

| -CH₂-NH₂ | ~2.9 | t | ~7.0 |

| N-H (indazole) | ~13.0 | br s | - |

| N-H (amine) | ~1.5-3.0 | br s | - |

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 2-(1H-indazol-5-yl)ethanamine would produce a distinct signal. The chemical shifts of the carbon atoms in the indazole ring would be found in the aromatic region (typically 110-140 ppm), while the carbons of the ethanamine side chain would be in the aliphatic region (typically 30-50 ppm).

Hypothetical ¹³C NMR Data Table for 2-(1H-indazol-5-yl)ethanamine (Note: This table is a representation of expected values based on similar structures and is for illustrative purposes only, as experimental data is not available.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-7a | ~140 |

| C-3a | ~135 |

| C-5 | ~133 |

| C-3 | ~132 |

| C-7 | ~122 |

| C-6 | ~120 |

| C-4 | ~110 |

| -CH₂-Ar | ~42 |

| -CH₂-NH₂ | ~35 |

Advanced NMR Techniques for Stereochemical Assignments

For complex molecules, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed connectivity. For a molecule like 2-(1H-indazol-5-yl)ethanamine, which is achiral, stereochemical assignment techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would primarily be used to confirm spatial proximity between protons, further validating the structural assignment.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For 2-(1H-indazol-5-yl)ethanamine (C₉H₁₁N₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For 2-(1H-indazol-5-yl)ethanamine, common fragmentation pathways would likely involve the cleavage of the ethylamine side chain, such as the loss of the amino group or the entire ethylamine moiety, providing clear evidence for the presence and location of this substituent on the indazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

For 2-(1H-indazol-5-yl)ethanamine, the IR spectrum is expected to display a series of distinct absorption bands corresponding to the vibrations of its primary amine (-NH₂), the secondary amine of the indazole ring (N-H), the aromatic indazole system, and the aliphatic ethyl linker.

Expected IR Absorption Bands: The primary diagnostic region for this compound lies between 2800 cm⁻¹ and 4000 cm⁻¹.

N-H Stretching: The molecule contains two types of N-H bonds. The indazole N-H stretch is anticipated as a sharp to medium band around 3500-3400 cm⁻¹. Gas-phase studies of indazole itself show this band strongly at ~3524 cm⁻¹. The primary amine (-NH₂) of the ethanamine side chain is expected to produce two distinct, medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations, respectively. libretexts.org The presence of intermolecular hydrogen bonding in a solid-state sample (e.g., a KBr pellet) could cause these N-H stretching bands to broaden and shift to lower wavenumbers.

C-H Stretching: Aromatic C-H stretching vibrations from the indazole ring are expected to appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In contrast, the aliphatic C-H stretching vibrations of the ethyl (-CH₂CH₂-) group will produce stronger, sharp bands in the 2950-2850 cm⁻¹ region. libretexts.org

C=C and C=N Stretching: The aromatic ring of the indazole system contains both C=C and C=N bonds. These vibrations typically give rise to a series of medium-to-weak, sharp absorption bands in the "fingerprint region," specifically between 1650 cm⁻¹ and 1450 cm⁻¹. Bands for similar indazole derivatives have been observed in the 1618-1543 cm⁻¹ range. scirp.orgmdpi.com

N-H Bending: The scissoring vibration of the primary amine group (-NH₂) is expected to cause a medium-to-strong absorption band around 1650-1580 cm⁻¹. This band can sometimes overlap with the aromatic ring stretches. The in-plane bending of the indazole N-H bond may also contribute to the complex pattern in this region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-(1H-indazol-5-yl)ethanamine

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity | Notes |

| ~3450 | Indazole N-H | Stretch | Medium, Sharp | Position is sensitive to hydrogen bonding. |

| ~3380 and ~3310 | Primary Amine N-H | Asymmetric & Symmetric Stretch | Medium, two peaks | A key indicator of a primary amine group. |

| 3100 - 3000 | Aromatic C-H | Stretch | Weak to Medium | Characteristic of the indazole ring protons. |

| 2950 - 2850 | Aliphatic C-H | Stretch | Medium to Strong | Arises from the -CH₂CH₂- side chain. |

| 1620 - 1580 | Primary Amine N-H | Scissoring (Bend) | Medium to Strong | Can overlap with aromatic C=C stretches. |

| 1610, 1570, 1500 | Aromatic C=C & C=N | Ring Stretch | Medium to Weak | A series of sharp peaks typical for aromatic systems. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the intermolecular interactions that govern the crystal packing. While a specific crystal structure for 2-(1H-indazol-5-yl)ethanamine is not publicly documented, its molecular structure allows for detailed predictions of its solid-state behavior based on related compounds.

The molecule possesses both hydrogen bond donors (the indazole N-H and the amine -NH₂) and hydrogen bond acceptors (the pyrazolic nitrogen atom of the indazole ring). This functionality strongly suggests that hydrogen bonding will be the dominant intermolecular force directing the crystal packing.

Predicted Crystal Packing and Interactions:

Hydrogen Bonding Network: It is highly probable that the molecules will form an extensive three-dimensional network stabilized by hydrogen bonds. Key interactions would likely include N-H···N bonds, where the N-H of one indazole ring donates to the sp²-hybridized nitrogen of a neighboring molecule, forming dimers or extended chains (catemers). csic.es Additionally, the primary amine group is expected to participate in N-H···N hydrogen bonds with other indazole rings or other amine groups.

Crystal System and Space Group: Based on analyses of similar heterocyclic and phenylethylamine-type structures, the compound could crystallize in common centrosymmetric space groups, such as the monoclinic P2₁/c or the triclinic P-1. scirp.orgtandfonline.com For example, the related compound 2-(5-nitro-1-H-indazol-1-yl) acetic acid crystallizes in the monoclinic P2₁/c space group. tandfonline.com However, non-chiral molecules can sometimes crystallize in chiral space groups, as has been observed for some fluorinated indazoles that form helical catemers in the P3₂ space group. csic.es

π-π Stacking: The planar indazole ring system facilitates π-π stacking interactions between adjacent molecules, which would further stabilize the crystal lattice. These interactions would likely occur between parallel-displaced or T-shaped oriented indazole rings.

Table 2: Predicted X-ray Crystallographic Parameters for 2-(1H-indazol-5-yl)ethanamine

| Parameter | Predicted Value/Characteristic | Rationale / Comparative Data |

| Crystal System | Monoclinic or Triclinic | Common systems for substituted indazoles and phenylethylamines. scirp.orgtandfonline.comiucr.org |

| Space Group | P2₁/c or P-1 | Frequent centrosymmetric space groups for this class of compounds. scirp.orgtandfonline.com |

| Key Intermolecular Forces | Hydrogen Bonding (N-H···N) | Strong donor (amine, indazole N-H) and acceptor (indazole N) sites present. |

| π-π Stacking | Aromatic indazole rings promote stacking interactions. | |

| Supramolecular Motifs | Dimers or Catemeric Chains | Indazole derivatives are known to form these motifs via N-H···N bonds. csic.es |

| Conformation | Extended Side Chain | The ethylamine side chain is flexible; an extended conformation is likely to minimize steric hindrance, similar to other phenylethylamine derivatives. iucr.org |

Computational Chemistry and Cheminformatics for 2 1h Indazol 5 Yl Ethanamine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is pivotal in understanding which molecular properties are crucial for a desired pharmacological effect, enabling the prediction of activity for novel, unsynthesized molecules.

The development of predictive QSAR models is a systematic process that involves selecting a dataset of compounds with known biological activities, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate a model. mdpi.com For indazole derivatives, researchers have successfully developed both 2D and 3D-QSAR models to predict their efficacy against various biological targets.

A typical workflow for QSAR model development includes:

Data Set Selection: A series of indazole analogs with measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, steric, hydrophobic), are calculated.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms are used to create a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.comresearchgate.net

The indazole scaffold is a privileged structure in the design of anticancer agents. researchgate.net QSAR studies have been instrumental in elucidating the structure-activity relationships (SAR) of indazole derivatives as inhibitors of various cancer-related targets, such as Tyrosine Threonine Kinase (TTK). researchgate.netlongdom.org

For instance, a study on 109 indazole derivatives as TTK inhibitors led to the development of robust 2D and 3D-QSAR models. The best 2D-QSAR model, generated using the MLR method, showed a high correlation coefficient (r²) of 0.9512 and strong predictive power, as indicated by its cross-validation coefficient (q²) of 0.8998 and external prediction coefficient (pred_r²) of 0.8661. researchgate.netlongdom.org The 3D-QSAR model, built using the SWF kNN approach, also demonstrated high predictive accuracy with a q² of 0.9132. longdom.orglongdom.org These models revealed that specific substitutions and physicochemical properties are critical for enhancing anticancer efficacy. longdom.org For example, SAR analyses have shown that compounds with m-methoxy and p-methoxy aniline (B41778) derivatives exhibit superior anticancer activity. longdom.org

Table 1: Statistical Parameters of a 2D-QSAR Model for Indazole Derivatives as TTK Inhibitors researchgate.netlongdom.org

| Parameter | Value | Description |

| r² | 0.9512 | Correlation coefficient, indicating the goodness of fit. |

| q² | 0.8998 | Internal cross-validation coefficient, measuring predictive ability. |

| pred_r² | 0.8661 | External validation coefficient, assessing predictive power on an external set. |

This interactive table summarizes the statistical validation of a QSAR model developed for a series of indazole derivatives, highlighting its predictive capability for anticancer activity.

The metabolic stability of a drug candidate, often measured by its half-life in liver microsomes, is a critical pharmacokinetic property. nih.gov QSAR models are increasingly used to predict the metabolic fate of compounds early in the drug discovery process. By correlating structural features with metabolic stability data (e.g., half-life in human liver microsomes, HLM), these models can flag potential liabilities. nih.govmdpi.com

While specific QSAR studies on the metabolic stability of 2-(1H-indazol-5-yl)ethanamine are not extensively documented, general methodologies have been established. These models often use descriptors related to lipophilicity, electronic properties, and susceptibility to common metabolic reactions. nih.gov For example, researchers have developed QSAR models for HLM stability by training algorithms on large datasets of structurally diverse compounds, achieving high prediction accuracies. mdpi.com Such models could be applied to 2-(1H-indazol-5-yl)ethanamine and its analogs to estimate their metabolic stability and guide structural modifications to improve their pharmacokinetic profile.

Application in Structure-Anticancer Activity Relationships

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-(1H-indazol-5-yl)ethanamine) when bound to a second molecule (a receptor, typically a protein). afjbs.com This method is crucial for understanding the molecular basis of drug action and for structure-based drug design.

Docking algorithms explore various possible binding poses of a ligand within the active site of a target protein and score them based on their energetic favorability. afjbs.com This allows researchers to visualize how a molecule like 2-(1H-indazol-5-yl)ethanamine might interact with its biological target at an atomic level.

Studies on various indazole derivatives have successfully used molecular docking to predict their binding modes in different cancer-related proteins, such as aromatase, tyrosine kinases, and MDM2. afjbs.comderpharmachemica.comjocpr.com For example, in a study of substituted indazoles targeting the aromatase enzyme (PDB ID: 3EQM), docking simulations predicted binding energies ranging from -7.7 to -8.0 kcal/mol, indicating favorable interactions. derpharmachemica.com The accuracy of these predictions is often validated by comparing the top-ranked poses with crystallographic data of similar ligands when available. nih.govcbirt.net

A significant outcome of molecular docking is the identification of key amino acid residues in the protein's active site that form crucial interactions with the ligand. derpharmachemica.com These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are vital for the ligand's binding affinity and specificity.

In docking studies of indazole derivatives with the aromatase enzyme, key interactions were observed with residues such as Arg115 and Met374. derpharmachemica.com Specifically, one derivative formed hydrogen bonds with the NH1 and NH2 atoms of Arg115. derpharmachemica.com Another study on indazole derivatives as inhibitors of Tyrosine Receptor Kinase (PDB ID: 5JFX) also highlighted significant interactions that contribute to their potential anticancer activity. afjbs.com Identifying these key residues provides a roadmap for optimizing the ligand's structure to enhance its binding potency and selectivity.

Table 2: Examples of Predicted Binding Energies and Key Interacting Residues for Indazole Derivatives in Cancer-Related Proteins

| Target Protein | PDB ID | Indazole Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Aromatase | 3EQM | Substituted Indazole 5f | -8.0 | Arg115 derpharmachemica.com |

| Aromatase | 3EQM | Substituted Indazole 5g | -7.7 | Arg115, Thr310, Leu372, Leu477 derpharmachemica.com |

| MDM2-p53 | Not specified | Azaindazole Derivative 3c | -359.2 | Gln72, His73 jocpr.com |

| PBR | Not specified | Azaindazole Derivatives | -257.9 to -286.4 | Leu43, Gln109, Ile141, Lys140, Phe23, Leu30 jocpr.com |

This interactive table presents findings from molecular docking studies on various indazole derivatives, showcasing their predicted binding affinities and the specific amino acid residues they interact with in different protein targets.

Prediction of Ligand-Receptor Binding Modes

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. This technique is particularly valuable for understanding how a ligand like 2-(1H-indazol-5-yl)ethanamine interacts with a biological target, such as a protein, and how its derivatives behave in a simulated physiological environment.

A crucial step in drug discovery is to assess the stability of the complex formed between a potential drug molecule (ligand) and its protein target. MD simulations are widely used to evaluate this stability by tracking the trajectory of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. mdpi.comfrontierspartnerships.org

The stability of the complex is often quantified using several key metrics:

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues or parts of the ligand. It helps to identify which parts of the protein are flexible and which are rigid upon ligand binding. frontiersin.org High RMSF values in certain loops of the protein might indicate conformational changes necessary to accommodate the ligand, while low RMSF values for the ligand itself suggest it is tightly bound.

Hydrogen Bond Analysis: Hydrogen bonds are critical for the specificity and affinity of ligand-receptor interactions. frontierspartnerships.org MD simulations allow for the monitoring of hydrogen bonds formed between the ligand and the protein throughout the simulation. A stable hydrogen bond network is a strong indicator of a stable and specific binding interaction.

These analyses collectively provide a detailed understanding of whether a derivative of 2-(1H-indazol-5-yl)ethanamine is likely to form a stable, and therefore potentially effective, complex with its intended biological target. nih.gov

Table 1: Illustrative MD Simulation Metrics for Ligand-Target Complex Stability

This interactive table shows typical data obtained from an MD simulation to assess complex stability.

| Metric | Value | Interpretation |

| Protein RMSD (Cα atoms) | 1.5 ± 0.3 Å | Indicates the protein backbone remains stable during the simulation. |

| Ligand RMSD (heavy atoms) | 0.8 ± 0.2 Å | Suggests the ligand maintains a consistent binding pose. |

| Key Hydrogen Bond Occupancy | > 85% | Shows a persistent and strong hydrogen bond interaction with a key residue. |

| Average RMSF of Binding Site | < 1.0 Å | Denotes that the binding pocket residues are relatively rigid, securing the ligand. |

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. The ethanamine side chain of 2-(1H-indazol-5-yl)ethanamine and various substituents on its derivatives can rotate and flex, leading to multiple possible conformations. MD simulations can explore the conformational landscape of these derivatives in solution, revealing which shapes are most populated and how the molecule transitions between them.

This analysis is vital because only specific conformations may be able to fit into the binding site of a target protein. Understanding the conformational preferences and flexibility of a molecule helps in designing derivatives that are "pre-organized" in the correct bioactive conformation, potentially increasing their binding affinity and efficacy. Studies on related heterocyclic systems demonstrate that MD simulations can effectively reveal the dynamic stability and conformational preferences of molecules, which is crucial for drug design. mdpi.com

Analysis of Ligand-Target Complex Stability

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is a powerful tool for understanding the intrinsic properties of a molecule like 2-(1H-indazol-5-yl)ethanamine from first principles. rsc.org DFT is widely employed to calculate a variety of molecular properties with high accuracy. mdpi.com

DFT calculations provide detailed information about the distribution of electrons within a molecule, which governs its reactivity and interactions. Key parameters derived from DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energies of these frontier orbitals are crucial for predicting chemical reactivity. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For instance, DFT studies on indazole derivatives have used the HOMO-LUMO gap to assess their electronic properties for applications in materials science.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions like hydrogen bonding and for understanding how a molecule will be recognized by a biological target. nih.govmdpi.com

Table 2: Hypothetical DFT-Calculated Electronic Properties for an Indazole Derivative

This interactive table presents sample electronic property data calculated using DFT.

| Property | Calculated Value (eV) | Significance |

| HOMO Energy | -6.2 | Relates to the ionization potential and electron-donating capability. |

| LUMO Energy | -1.5 | Relates to the electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

While MD simulations explore conformational dynamics over time, DFT can be used to perform a more static but highly accurate analysis of a molecule's potential conformations. By systematically rotating the flexible bonds of a 2-(1H-indazol-5-yl)ethanamine derivative and calculating the energy of each resulting geometry, researchers can construct a potential energy surface.

The minima on this surface correspond to stable, low-energy conformations. nih.gov DFT calculations can determine the precise geometry and relative energy of each conformer, identifying the most stable (global minimum) and other low-energy (local minima) structures. chemrxiv.org This information is invaluable for understanding the molecule's inherent structural preferences, which complements the dynamic picture provided by MD simulations.

DFT methods are highly effective at predicting various spectroscopic properties of molecules. This capability is extremely useful for confirming the structure of newly synthesized compounds by comparing calculated spectra with experimental data. researchgate.net

NMR Spectroscopy: DFT can accurately calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecular structure. researchgate.net By comparing the calculated shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can be validated. chemrxiv.orgresearchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule, which are observed in its IR spectrum, can also be calculated using DFT. researchgate.net Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms. The calculated IR spectrum serves as a theoretical fingerprint of the molecule, aiding in its structural elucidation and characterization. researchgate.net

The agreement between DFT-predicted and experimentally measured spectra provides strong evidence for the proposed molecular structure. researchgate.net

Table 3: Illustrative Comparison of Experimental vs. DFT-Predicted Spectroscopic Data

This interactive table shows how calculated spectroscopic data can be compared to experimental results for structure verification. The DFT calculations are often performed using the B3LYP functional with a basis set like 6-311G. researchgate.net

| Nucleus/Bond | Experimental Shift/Frequency | DFT-Calculated Shift/Frequency | Difference |

| ¹H (Indazole N-H) | 12.10 ppm | 12.05 ppm | 0.05 ppm |

| ¹³C (Indazole C3a) | 121.58 ppm | 122.10 ppm | -0.52 ppm |

| IR (N-H Stretch) | 3404 cm⁻¹ | 3415 cm⁻¹ | -11 cm⁻¹ |

Biochemical and Pharmacological Research Applications of 2 1h Indazol 5 Yl Ethanamine and Its Analogues

Enzyme Inhibition Studies

Derivatives based on the indazole core have been shown to inhibit several classes of enzymes critical to cellular signaling and metabolism. These studies are fundamental in understanding the therapeutic potential of this chemical family.

The indazole moiety is a common feature in many potent kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding site of the enzyme.

Glycogen Synthase Kinase-3 (GSK-3): 1H-Indazole-3-carboxamide derivatives have been identified as a structural class of ATP-competitive GSK-3β inhibitors. mdpi.comresearcher.life Optimization of this scaffold has led to compounds with potent enzymatic and cellular GSK-3β inhibitory activity. mdpi.com

Rho-associated coiled-coil containing protein kinase (ROCK): N-substituted prolinamido indazoles have been developed as potent ROCK inhibitors. pnas.org Lead optimization of a 5-nitro-1H-indazole-3-carbonitrile hit resulted in analogues with significantly improved activity against ROCK-I. nih.govresearchgate.net

Janus Kinase (JAK): A fragment-based screening approach identified an indazole hit that was elaborated into potent 6-arylindazole JAK inhibitors. mdpi.com Additionally, imidazolo[1,2-b]indazole compounds have been patented as JAK inhibitors. researchgate.net

Cell Division Cycle 7 (Cdc7): The indazole ring is a key feature in some Cdc7 inhibitors, where it is predicted to bind to the hinge region of the kinase. google.com 4-(1H-Indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogues are one such series identified as potent Cdc7 inhibitors. google.comresearchgate.net

AKT and PAK4: A patent covering 5-substituted indazole compounds claims their utility for inhibiting a range of kinases, including AKT and PAK4. nih.gov

Polo-like Kinase (PLK): (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives have been reported as PLK4 inhibitors. pnas.org Further research using a scaffold hopping strategy identified (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as a concise chemotype of PLK4 inhibitors, with one compound, 14i, showing excellent potency. tu-darmstadt.de

Casein Kinase 2 (CK2): Novel CK2 inhibitors have been identified among 3-aryl-indazole 5- and 7-carboxylic acids, with IC50 values in the low micromolar range. rsc.org Benzo[g]indazole has also been shown to be a promising scaffold for potent CK2 inhibitors. google.compdbj.org

Kinase insert Domain Receptor (KDR/VEGFR-2): A class of potent and selective inhibitors of KDR that incorporates an indazole moiety has been discovered and investigated. acs.orgnih.gov The indazole-based drug Axitinib is a known inhibitor of VEGFR-1, -2, and -3. researchgate.net

Mitogen-activated protein kinase-activated protein kinase 2 (MK2): A patent application discloses 1H-indazole-3-carboxamide compounds as MAPKAP kinase modulators. nih.gov The crystal structure of MK2 has been solved in a complex with an indazole derivative, N4-(7-(benzofuran-2-yl)-1H-indazol-5-yl)pyrimidine-2,4-diamine, providing insight into its binding mode. researchgate.net

c-Jun N-terminal Kinase 1 (JNK1): The pan-kinase inhibitor SP600125, which has an anthrapyrazolone core (an isomer of indazole), is known to bind JNK1. nih.govbiorxiv.org This has inspired the design of more specific aminoindazole inhibitors of JNK. nih.gov

Aurora Kinases: Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov For example, 3-(pyrrolopyridin-2-yl)indazole derivatives were found to target Aurora A with significant selectivity. acs.orgnih.gov The binding mode involves the indazole ring forming hydrogen bonds with the hinge residues Ala213 and Glu211. acs.org

Pim Kinases: 3-(Pyrazin-2-yl)-1H-indazole derivatives have been investigated as potential pan-Pim kinase inhibitors, with some analogues showing nanomolar potency against Pim-1, -2, and -3. mdpi.comtandfonline.com Separately, 5-azaindazole derivatives have also been discovered as potent pan-Pim inhibitors. rsc.org

Nek Kinases: Kinase cross-screening data has identified various compounds, including some with indazole scaffolds, that inhibit members of the Nek kinase family. researchgate.netthieme-connect.com While many are promiscuous, these findings provide starting points for designing more selective inhibitors for Nek family members like Nek1, Nek2, and Nek10. researchgate.netresearchgate.netthieme-connect.com

Table 1: Selected Indazole Analogues as Kinase Inhibitors

| Kinase Target | Indazole Analogue Class | Example IC₅₀ |

|---|---|---|

| Aurora A | 3-(Pyrrolopyridin-2-yl)indazole | 32 nM acs.org |

| Cdc7 | 4-(1H-Indazol-5-yl)-6-phenylpyrimidin-2(1H)-one | 5 nM google.com |

| CK2 | 3-Aryl-indazole-7-carboxylic acid | 3.1 µM rsc.org |

| GSK-3β | 1H-Indazole-3-carboxamide | 4 nM researcher.life |

| JNK1 | Aminoindazole | <10 µM nih.gov |

| KDR | Indazole derivative | Potent inhibition reported acs.org |

| MK2 | N4-(7-(benzofuran-2-yl)-1H-indazol-5-yl)pyrimidine-2,4-diamine | Potent inhibition reported researchgate.net |

| Pim-1 | 3-(Pyrazin-2-yl)-1H-indazole | 0.4 nM mdpi.com |

| PLK4 | (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine | 11.2 nM tu-darmstadt.de |

| ROCK-I | N-substituted prolinamido indazole | 0.17 µM nih.gov |

The indazole scaffold has also been explored for its ability to inhibit phosphodiesterases, enzymes that regulate cellular levels of cyclic nucleotides.

PDE4: 6-Amino-1H-indazole compounds have been described in patents as PDE4 inhibitors. nih.gov The 2H-indazole isomeric form is also recognized as a potential pharmacophore for PDE4 inhibition. nih.gov

PDE5: Some indazole derivatives have been found to likely mediate their biological effects by inhibiting the PDE5 isoform. nih.gov

PDE10A: Through fragment-based drug discovery, potent pyrimido[1,2-b]indazole inhibitors of PDE10A have been identified. These inhibitors are being explored for potential applications in treating neurological and psychiatric disorders. nih.gov

Indazole derivatives have emerged as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of dopamine (B1211576).

Indazole-5-carboxamides, in particular, have been discovered as a class of extraordinarily potent, selective, competitive, and reversible MAO-B inhibitors. researchgate.netresearchgate.net Structural optimization led to the development of N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide, which exhibited a subnanomolar IC₅₀ value for human MAO-B (0.586 nM) and over 10,000-fold selectivity versus MAO-A. researchgate.net Further studies on C5-substituted indazole derivatives confirmed this position as crucial for potent MAO-B inhibition, with IC₅₀ values ranging from 0.0025–0.024 µM. tandfonline.com The mode of inhibition for these selected indazole derivatives was determined to be competitive. tandfonline.comacs.org

Table 2: MAO-B Inhibition by Indazole-5-carboxamide Analogues

| Compound | Target | IC₅₀ (nM) | Selectivity vs. MAO-A |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide (15) | human MAO-B | 0.586 researchgate.net | >17,000-fold researchgate.net |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (38a) | human MAO-B | 0.386 nih.gov | >25,000-fold nih.gov |

The indazole ring is a core structural element in a well-known class of neuronal nitric oxide synthase (nNOS) inhibitors.

7-Nitroindazole (7-NI) is a widely recognized selective inhibitor of nNOS. Research into related analogues led to the discovery of 7-methoxyindazole (7-MI), which also acts as a potent inhibitor of nNOS. thieme-connect.com The crystal structure of eNOS complexed with 3-bromo-7-nitroindazole (B43493) revealed that the inhibitor does not bind directly to the heme iron but stacks parallel to the heme plane, causing a displacement of a key glutamic acid residue. thieme-connect.com This provides a structural basis for its inhibitory mechanism. Modeling studies of other 7-substituted indazoles suggest that bulky substituents at this position can create steric hindrance that prevents effective interaction with the enzyme.

The inhibitory action of indazole analogues is predominantly based on competitive inhibition, where the compound vies with the enzyme's natural substrate for binding to the active site. The indazole ring itself is crucial for this interaction.

In kinases, the indazole scaffold frequently acts as a "hinge-binder." The nitrogen atoms of the indazole ring form critical hydrogen bonds with the backbone amide and carbonyl groups of amino acid residues in the hinge region of the kinase's ATP-binding pocket. google.comacs.org This anchors the inhibitor and orients its other substituents to occupy further pockets within the active site, conferring potency and selectivity.

For MAO-B, computational docking studies suggest the indazole-5-carboxamide inhibitors fit into the enzyme's binding site, providing a rationale for their high potency. researchgate.net The inhibition is competitive and reversible. nih.govresearchgate.net

In the case of nNOS, the mechanism involves the indazole ring stacking parallel to the heme plane within the active site. thieme-connect.com This interaction, stabilized by van der Waals forces and hydrogen bonds between the indazole N-H group and protein residues, physically blocks the substrate-binding site. thieme-connect.com

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Receptor Binding and Modulation Research

Beyond enzyme inhibition, indazole-based structures have been investigated for their affinity to G-protein coupled receptors (GPCRs), particularly serotonin (B10506) and imidazoline (B1206853) receptors.

Serotonin Receptors (5-HT): A series of 3-aryl-1-[(4-phenyl-1-piperazinyl)butyl]indazole derivatives showed affinity for both serotonin 5-HT1A and dopamine D1 receptors. The structure-activity relationship was complex; for 5-HT1A receptors, compounds with a methyl group at the 5-position of the indazole were more active than those with halogens. More recent research has focused on designing indazole-piperazine scaffolds as multi-target ligands for D₂, 5-HT1A, and 5-HT2A receptors for potential use in treating schizophrenia. Other novel indazole derivatives are also being explored for their potential as serotonergic agents acting on 5-HT1A receptors.

Imidazoline Receptors (I₂): Indazim, the indazole analogue of the known I₂ ligand 2-BFI, and its derivatives have been synthesized and evaluated as selective ligands for the I₂ binding site. researchgate.net A series of 2-(4,5-dihydro-1H-imidazol-2-yl)indazoles were found to have a high affinity for I₂ receptors with significant selectivity over α₂-adrenergic receptors. Specifically, 4-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole demonstrated a remarkable 3076-fold selectivity for I₂ imidazoline receptors, marking it as a useful research tool.

Table 3: Receptor Binding Affinity of Selected Indazole Analogues

| Compound Class | Receptor Target | Finding |

|---|---|---|

| 3-Aryl-1-(piperazinylbutyl)indazoles | 5-HT1A, Dopamine D1 | Showed affinity for both receptors, with complex SAR. |

| Indazole-piperazine scaffold | D₂, 5-HT1A, 5-HT2A | Designed as multi-target ligands. |

| 2-(Imidazolyl)indazoles | Imidazoline I₂ | High affinity and selectivity over α₂-adrenoceptors reported. |

Serotonin Receptor Subtype Affinities and Agonism (5-HT2A, 5-HT2B, 5-HT3, 5-HT1A)

Analogues of 2-(1H-indazol-5-yl)ethanamine have been synthesized and evaluated as agonists for serotonin receptor subtype 2 (5-HT2). nih.govacs.org Specifically, the direct 1H-indazole analogue of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a compound with an ethanamine side chain, demonstrates activity at 5-HT2 receptors. nih.gov In functional calcium mobilization assays, this compound showed low micromolar activity at the 5-HT2A receptor, with greater potency observed at the 5-HT2B and 5-HT2C subtypes. nih.gov Across all tested 5-HT2 subtypes, it was less potent than its parent indole (B1671886) compound. nih.gov

Notably, there are discrepancies in the reported data for 5-HT2B receptor activity. One study reported an EC50 value of 483 nM, while an earlier report described it as having low potency with an EC50 greater than 10,000 nM. nih.govacs.org This highlights the need for rigorous characterization of subtype selectivity, especially for the 5-HT2B receptor, where agonist activity has been linked to potential cardiotoxicity. nih.govacs.org

Other research has focused on different indazole derivatives, such as those incorporating a piperazine (B1678402) scaffold, which have been assessed for their affinity at 5-HT1A and 5-HT2A receptors as potential multi-target ligands for treating schizophrenia. nih.govresearchgate.net In these series, the indazole-piperazine derivatives were evaluated in radioligand binding assays to determine their affinity for both serotonin and dopamine receptors. nih.gov Additionally, novel furo[2,3-g]indazole-1-yl)ethylamine derivatives have been developed as potent and selective 5-HT2C receptor agonists. ebi.ac.uk

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Positive Allosteric Modulation (M5 subtype)

A significant area of research has been the development of indazole-containing compounds as positive allosteric modulators (PAMs) of the M5 subtype of muscarinic acetylcholine receptors. nih.govacs.org A high-throughput screening effort identified a novel, non-isatin chemical scaffold for M5 PAMs, leading to the optimization of an indazole-based compound. acs.orgnih.gov

The resulting compound, ML380, features a 1H-indazol-5-yl sulfonyl group attached to a piperidine (B6355638) carboxamide core. nih.govnih.gov This compound emerged as a highly potent M5 PAM. nih.govacs.org Functional assays demonstrated that ML380 robustly enhances the potency of endogenous agonists like acetylcholine at the M5 receptor. nih.gov The development of ML380 was a notable achievement as it was one of the first M5 PAMs to demonstrate penetration of the central nervous system (CNS). nih.govnih.gov The loss of M5 receptor function has been implicated in conditions like schizophrenia and Alzheimer's disease, making M5 PAMs a subject of therapeutic interest. nih.gov

Dopamine Receptor Modulation

Indazole derivatives have also been investigated for their ability to modulate dopamine receptors. nih.govnih.govgoogle.com Research into 3-arylindazole analogues found that the presence of this structural fragment generally increased the compounds' affinity for dopamine D1 receptors while concurrently reducing their affinity for serotonin receptors. nih.gov Quantitative structure-activity relationship (QSAR) studies on these derivatives showed that substituents at the 5-position of the 3-arylindazole molecule influenced D1 receptor affinity, with an observed trend of Br > Cl > CH3. nih.gov

In another line of research, indazole-piperazine derivatives were designed as multi-target ligands with activity at both dopamine D2 and serotonin receptors for potential application in schizophrenia treatment. nih.govresearchgate.net Radioligand binding assays confirmed the affinity of these compounds for the D2 receptor, among others. nih.gov

N-Methyl-D-aspartate Receptor (GluN2B) Antagonism

The indazole ring has been successfully employed as a bioisostere for a phenol (B47542) group in the development of selective antagonists for the GluN2B subunit of the N-Methyl-D-aspartate (NMDA) receptor. researchgate.netnih.govacs.org Phenolic compounds in this class are often susceptible to rapid glucuronidation, a metabolic pathway that can limit their therapeutic utility. researchgate.netnih.gov By replacing the phenol with an indazole, researchers developed compounds that retain high affinity for the GluN2B receptor but are not conjugated with glucuronic acid, thus demonstrating improved metabolic stability. researchgate.netnih.gov

These indazole-based antagonists act as negative allosteric modulators of GluN2B-containing NMDA receptors. researchgate.netnih.gov In two-electrode voltage-clamp experiments, specific enantiomers of an indazole-propan-1-ol derivative showed higher inhibitory activity than the prototypical GluN2B antagonist, ifenprodil (B1662929). nih.govacs.org Molecular dynamics simulations suggest that these indazole analogues interact with the ifenprodil binding site in a manner similar to their phenolic counterparts. nih.govacs.org

Sigma Receptor Interactions

Research into indazole-based compounds has frequently revealed interactions with sigma (σ) receptors. researchgate.netnih.govscispace.com The indazole-based GluN2B antagonists mentioned previously were found to have very high GluN2B affinity but exhibited limited selectivity over σ receptors. researchgate.netnih.govacs.org

Separately, medicinal chemistry efforts have intentionally targeted sigma receptors, leading to the development of tetrahydroindazole (B12648868) derivatives as highly potent and selective ligands for the sigma-2 receptor subtype. researchgate.netnih.gov These ligands are being developed as pharmacological tools to better understand the function of the sigma-2 protein and as potential leads for drug discovery in areas such as cancer and central nervous system disorders. nih.govscispace.com While many existing sigma ligands lack high selectivity over the sigma-1 subtype, these novel tetrahydroindazole-based compounds show promise in overcoming this challenge. scispace.com

In Vitro Metabolic Stability and Biotransformation Research

The metabolic fate of indazole-containing compounds is a critical aspect of their development as therapeutic agents. The indazole ring can serve as a bioisostere for other groups like phenols, specifically to improve metabolic properties. researchgate.netnih.gov For instance, indazole-based GluN2B antagonists were designed to inhibit the rapid glucuronidation that affects their phenolic analogues. researchgate.netnih.gov Studies have also explored how modifications, such as deuteration of an indazole ethanamine analogue, can marginally decrease predicted clearance in human hepatic microsomes. nih.gov

Assessment Methodologies using Liver Microsomes and Hepatocytes

The in vitro metabolic profiling of indazole derivatives is commonly conducted using subcellular fractions or whole-cell systems derived from the liver. frontiersin.orgnih.govdiva-portal.orgresearchgate.net

Human Liver Microsomes (HLMs): Pooled human liver microsomes (pHLMs) are a standard tool for investigating Phase I and Phase II metabolism. nih.govresearchgate.net In a typical assay, the test compound is incubated with pHLMs at 37°C. nih.gov The reaction is initiated by adding co-substrates. For Phase I metabolism, an NADPH-regenerating system is used to support the activity of cytochrome P450 (CYP) enzymes. nih.govacs.org For Phase II metabolism, co-substrates such as uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) are added, often along with an agent like alamethicin (B1591596) to permeabilize the microsomal membrane. nih.gov The reaction is terminated after a set time, typically by protein precipitation with a solvent like ice-cold acetonitrile. nih.gov